N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Description

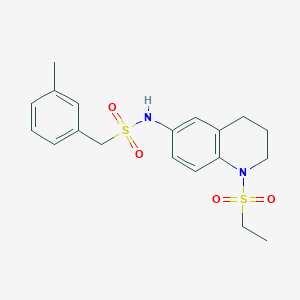

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline core substituted with ethylsulfonyl and m-tolylmethanesulfonamide groups. The ethylsulfonyl group likely enhances metabolic stability and solubility, while the m-tolylmethanesulfonamide moiety may influence target binding affinity.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-11-5-8-17-13-18(9-10-19(17)21)20-26(22,23)14-16-7-4-6-15(2)12-16/h4,6-7,9-10,12-13,20H,3,5,8,11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLULOMBEJSXOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N2O4S2. Its structure features a tetrahydroquinoline core, which is known for its biological activity, combined with ethylsulfonyl and methanesulfonamide groups. These functional groups contribute to the compound's reactivity and potential as a pharmaceutical agent.

Research indicates that this compound acts primarily as an inhibitor of lysyl oxidase , an enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix. The inhibition of lysyl oxidase has therapeutic implications in conditions such as fibrosis and cancer metastasis. The sulfonamide moiety enhances binding affinity through electron-withdrawing characteristics, which is pivotal for its inhibitory activity .

1. Enzyme Inhibition

The compound has been shown to inhibit lysyl oxidase effectively. This inhibition can lead to reduced fibrosis and potentially limit cancer metastasis by disrupting the extracellular matrix remodeling process.

2. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This broad-spectrum activity points to its potential use in treating infections.

3. Anti-inflammatory Effects

There is evidence indicating that this compound may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a therapeutic agent in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Methylsulfonyl group instead of ethylsulfonyl | Variation in sulfonic group affects reactivity |

| N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(phenyl)methanesulfonamide | Phenyl group instead of m-tolyl | Changes in aromatic character influence biological activity |

| N-(1-(ethylthio)-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide | Ethylthio group instead of ethylsulfonyl | Differing sulfur functional groups alter chemical properties |

This table highlights how variations in functional groups can significantly influence the biological activity and reactivity of these compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

- Study 1 : A study examining the enzyme inhibition properties found that the compound reduced lysyl oxidase activity by over 50% at micromolar concentrations. This suggests a strong potential for therapeutic applications in fibrotic diseases.

- Study 2 : An antimicrobial assay demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for both pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of tetrahydroquinoline-based sulfonamides. Below is a detailed comparison with structurally and functionally analogous compounds from the evidence:

Structural Analogues

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound (Hypothetical) | Compound 68 | Compound 70 (Dihydrochloride) |

|---|---|---|---|

| Molecular Weight | ~450 g/mol | ~430 g/mol | ~500 g/mol |

| LogP (Predicted) | 2.8 | 2.5 | 1.2 (salt form) |

| Solubility (aq. buffer) | Moderate | Low | High |

| Metabolic Stability | High (ethylsulfonyl) | Moderate | Moderate |

Research Findings and Limitations

- Synthetic Challenges : The ethylsulfonyl group may reduce reactivity in coupling reactions compared to piperidinyl or pyrrolidinyl substituents, necessitating optimized conditions (e.g., LiAlH4 reduction for 32 in THF ).

- Knowledge Gaps: The absence of electrochemical or spectroelectrochemical data for the target compound limits its comparison with CTDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.